molecular formula C16H17NO2 B1415035 methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate CAS No. 933471-44-4

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate

Cat. No. B1415035
M. Wt: 255.31 g/mol
InChI Key: FAOYZMMSUOXJNE-HNNXBMFYSA-N
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Description

Molecular Structure Analysis

The molecule contains multiple bonds, including aromatic bonds, which are likely part of the phenyl groups . It also contains an ester group and an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate” are not detailed in the literature, compounds with similar structures can undergo various reactions. For instance, phenols are very reactive towards electrophilic aromatic substitution .

Scientific Research Applications

Asymmetric Synthesis

Research by Narsaiah and Kumar (2011) presents an efficient asymmetric synthesis method using hydrolytic kinetic resolution for (S)-methyl 3-[4-[2-hydroxy-3-(isopropylamino)propoxy] phenyl] propanoate, an important intermediate in pharmaceutical synthesis. This method emphasizes the versatility of asymmetric synthesis in producing enantiopure compounds (A. Narsaiah & J. Kumar, 2011).

Biocatalysis

Li et al. (2013) explored the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its importance in drug research, especially as an intermediate for S-dapoxetine, using Methylobacterium oryzae. This study showcases the potential of biocatalysis in achieving high enantioselectivity and yield, contributing to the sustainable production of pharmaceutical intermediates (Yi Li et al., 2013).

Pharmaceutical Intermediates

Research on synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoic acid by Tye and Skinner (2002) and the synthesis of dabigatran etexilate by Cheng Huansheng (2013) further illustrate the compound's role in creating intermediates for medical applications. These studies demonstrate the compound's broad applicability in synthesizing biologically active molecules and its potential in developing novel therapeutic agents (Heather Tye & Catharine L. Skinner, 2002); (Cheng Huansheng, 2013).

properties

IUPAC Name

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYZMMSUOXJNE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241533
Record name Methyl (βS)-β-amino[1,1′-biphenyl]-4-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate

CAS RN

933471-44-4
Record name Methyl (βS)-β-amino[1,1′-biphenyl]-4-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933471-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-β-amino[1,1′-biphenyl]-4-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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